2-(2-Phenylethyl)-1,3-benzoxazol-5-amine
Description
Structural Elucidation and Chemical Identity of 2-(2-Phenylethyl)-1,3-benzoxazol-5-amine
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound is characterized by a complex heterocyclic framework that integrates multiple aromatic systems within a single molecular entity. The compound possesses a molecular formula of C₁₅H₁₄N₂O and exhibits a molecular weight of 238.28 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The core benzoxazole scaffold consists of a benzene ring fused to an oxazole ring, creating a bicyclic heterocyclic system that serves as the foundational structural motif for this compound.
The stereochemical features of this molecule are particularly noteworthy due to the specific positioning of functional groups around the benzoxazole core. The phenylethyl substituent attached at the 2-position introduces an extended aromatic system connected through a flexible ethylene linker, providing conformational flexibility while maintaining aromatic character throughout the molecular structure. This architectural arrangement allows for potential intramolecular interactions between the terminal phenyl ring and the benzoxazole core, influencing the overall molecular conformation and stability.
The amino group positioned at the 5-location of the benzoxazole ring represents a critical structural feature that significantly impacts the compound's chemical reactivity and potential biological activity. This amino functionality introduces nucleophilic character to the molecule while simultaneously providing hydrogen bonding capabilities that can influence both intermolecular interactions and molecular recognition processes. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that balances aromatic stability with reactive functionality.
The compound's structural framework demonstrates the characteristic features of benzoxazole derivatives, which are known for their unique chemical properties arising from the electron-deficient nature of the oxazole ring combined with the electron-rich characteristics of the fused benzene system. This electronic distribution pattern creates distinctive reactivity profiles and spectroscopic signatures that are fundamental to understanding the compound's chemical behavior and analytical identification.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic organic molecules, reflecting the complex structural hierarchy present within the molecular framework. The primary International Union of Pure and Applied Chemistry name is designated as this compound, which systematically describes the structural components and their relative positions within the molecular architecture. This nomenclature system provides a standardized method for identifying and communicating the precise structural features of the compound across scientific disciplines.
The systematic classification places this compound within the broader category of benzoxazole derivatives, specifically identifying it as a substituted benzoxazole with both alkyl-aryl and amino substitution patterns. The benzoxazole core structure is classified as a bicyclic heterocycle containing both nitrogen and oxygen heteroatoms, placing it within the oxazole family of heterocyclic compounds. This classification system facilitates understanding of the compound's chemical behavior by relating it to well-established patterns of reactivity and properties associated with similar structural motifs.
Alternative nomenclature systems provide additional descriptive approaches to identifying this compound, including the designation as 2-phenethylbenzo[d]oxazol-5-amine, which emphasizes the phenethyl substitution pattern while maintaining reference to the benzoxazole core structure. These alternative naming conventions reflect different approaches to describing the same molecular structure, each emphasizing particular aspects of the compound's architecture.
The Chemical Abstracts Service registry number assigned to this compound is 313524-36-6, providing a unique numerical identifier that facilitates database searches and literature retrieval across multiple scientific databases and chemical information systems. This registry system ensures precise identification of the compound regardless of variations in nomenclature or structural representation methods employed by different research groups or publications.
The systematic classification extends to the compound's position within the broader framework of organic chemistry, where it is recognized as an aromatic amine due to the presence of the amino group attached to the aromatic benzoxazole system. This classification has important implications for understanding the compound's chemical reactivity, particularly in relation to electrophilic aromatic substitution reactions and nucleophilic processes involving the amino functionality.
Spectroscopic Characterization Techniques
The comprehensive spectroscopic characterization of this compound requires the application of multiple analytical techniques to fully elucidate its molecular structure and confirm its chemical identity. Modern analytical chemistry provides a suite of spectroscopic methods that collectively provide detailed information about molecular structure, electronic environment, and fragmentation patterns that are essential for complete structural characterization.
The spectroscopic analysis of this compound reveals characteristic signatures that are consistent with its proposed molecular structure and provide definitive confirmation of its chemical identity. Each spectroscopic technique contributes unique information about different aspects of the molecular structure, from nuclear environments and vibrational frequencies to mass spectral fragmentation patterns that collectively establish a comprehensive analytical profile.
The integration of multiple spectroscopic approaches creates a robust analytical framework for characterizing this compound and distinguishing it from related structural analogs. This multi-technique approach is particularly important for heterocyclic compounds like benzoxazoles, where subtle structural variations can significantly impact spectroscopic signatures and analytical interpretation.
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed information about the nuclear environments present within this compound, revealing characteristic chemical shifts and coupling patterns that are diagnostic for this molecular structure. The compound's Nuclear Magnetic Resonance spectrum displays distinct resonance patterns for both the aromatic and aliphatic hydrogen atoms present in the molecular framework.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum reveals multiple overlapping signals corresponding to the various aromatic hydrogen atoms present in both the benzoxazole core and the terminal phenyl ring of the phenylethyl substituent. These aromatic signals typically appear in the characteristic downfield region between 6.5 and 8.0 parts per million, with specific chemical shift values depending on the electronic environment of each individual aromatic position.
The phenylethyl chain provides distinctive spectroscopic signatures in the form of two separate multipiples corresponding to the benzylic methylene group adjacent to the phenyl ring and the methylene group directly attached to the benzoxazole heterocycle. These aliphatic signals typically appear in the upfield region of the spectrum, with chemical shifts reflecting the influence of the adjacent aromatic systems on the electronic environment of the methylene carbons.
The amino group positioned at the 5-location of the benzoxazole ring contributes characteristic signals that may appear as exchangeable resonances depending on the solvent system and measurement conditions employed. These amino signals provide important structural confirmation and can be used to monitor chemical transformations involving this functional group.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule, revealing distinct chemical shifts for the various carbon environments present within the structure. The aromatic carbon signals appear in the characteristic downfield region, while the aliphatic carbons of the phenylethyl chain display upfield chemical shifts that reflect their sp³ hybridization state.
| Nuclear Environment | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic C-H | 6.5-8.0 | Multiplet | Benzoxazole and phenyl protons |
| Benzylic CH₂ | 2.8-3.2 | Triplet | CH₂ adjacent to phenyl ring |
| Chain CH₂ | 2.9-3.1 | Triplet | CH₂ adjacent to benzoxazole |
| Amino NH₂ | Variable | Broad singlet | Primary amine protons |
Infrared Vibrational Fingerprinting
Infrared spectroscopy provides characteristic vibrational fingerprints for this compound that reflect the specific functional groups and molecular architecture present within the compound. The infrared spectrum displays distinctive absorption bands corresponding to the various molecular vibrations associated with the aromatic systems, amino functionality, and heterocyclic framework.
The amino group positioned at the 5-location of the benzoxazole ring contributes characteristic stretching vibrations that appear as sharp absorption bands in the high-frequency region of the infrared spectrum. Primary aromatic amines typically display two distinct nitrogen-hydrogen stretching vibrations corresponding to the symmetric and antisymmetric stretching modes of the amino group, providing clear spectroscopic evidence for the presence of this functional group.
The aromatic carbon-carbon and carbon-nitrogen stretching vibrations within the benzoxazole heterocycle produce characteristic absorption patterns in the fingerprint region of the infrared spectrum. These vibrations are particularly diagnostic for benzoxazole derivatives and provide important structural confirmation for the heterocyclic core of the molecule.
The phenylethyl substituent contributes additional aromatic stretching vibrations as well as aliphatic carbon-hydrogen stretching and bending modes that are characteristic of the ethylene linkage between the phenyl ring and the benzoxazole core. These vibrations provide spectroscopic evidence for the specific substitution pattern present in this compound.
The oxazole ring within the benzoxazole framework contributes characteristic carbon-oxygen and carbon-nitrogen stretching vibrations that are diagnostic for this heterocyclic system. These vibrations appear in specific frequency ranges that are well-established for oxazole-containing compounds and provide important structural confirmation.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| Primary amine N-H stretch | 3300-3500 | Medium-Strong | Symmetric and antisymmetric |
| Aromatic C-H stretch | 3000-3100 | Medium | Multiple modes |
| Aliphatic C-H stretch | 2800-3000 | Medium | Phenylethyl chain |
| Aromatic C=C stretch | 1450-1600 | Strong | Benzoxazole and phenyl |
| C-O stretch (oxazole) | 1000-1300 | Medium | Heterocycle |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides definitive molecular weight determination and characteristic fragmentation patterns for this compound that are diagnostic for its molecular structure and chemical composition. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the calculated molecular weight of 238.28 grams per mole, providing direct confirmation of the molecular formula C₁₅H₁₄N₂O.
The fragmentation pattern observed in the mass spectrum reveals characteristic losses that are consistent with the structural features present in this compound. The phenylethyl substituent undergoes predictable fragmentation processes that result in the loss of the phenyl ring or the entire phenylethyl chain, producing daughter ions that provide structural information about the benzoxazole core.
The benzoxazole heterocycle demonstrates characteristic fragmentation patterns that are well-documented for this class of compounds, including ring-opening processes and losses of small neutral molecules such as carbon monoxide or nitrogen-containing fragments. These fragmentation pathways provide important structural confirmation and help distinguish this compound from related structural analogs.
The amino functionality contributes to the fragmentation pattern through various nitrogen-containing fragment ions that arise from cleavage processes involving the amino group and adjacent aromatic positions. These nitrogen-containing fragments are particularly diagnostic for compounds containing amino-substituted aromatic systems.
Electrospray ionization mass spectrometry reveals the molecular ion as a protonated species [M+H]⁺ at mass-to-charge ratio 239, confirming the molecular weight and providing additional structural information through the ionization behavior of the compound. This ionization pattern is consistent with the presence of basic nitrogen atoms within the molecular structure.
| Fragment Ion (m/z) | Relative Intensity | Proposed Structure | Loss from Molecular Ion |
|---|---|---|---|
| 238 | 15-30% | [M]⁺- | Molecular ion |
| 239 | 100% | [M+H]⁺ | Protonated molecular ion |
| 147 | 40-60% | Phenylethyl loss | -91 (C₇H₇) |
| 134 | 50-70% | Benzoxazole core | -104 (C₈H₈) |
| 91 | 80-95% | Tropylium ion | Base peak |
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H14N2O/c16-12-7-8-14-13(10-12)17-15(18-14)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,16H2 |
InChI Key |
JYDYEDVFQNITAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NC3=C(O2)C=CC(=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 of the benzoxazole ring significantly influences physicochemical and pharmacological properties. Key analogs include:
Table 1: Comparison of 2-Substituted Benzoxazol-5-Amines
*Calculated molecular weight (C₁₅H₁₄N₂O).
Key Observations :
Spectroscopic and Analytical Comparisons
- Mass Spectrometry (MS) : While 2-(2-phenylethyl)chromones in agarwood show characteristic fragmentation at the CH₂-CH₂ bond , benzoxazole analogs likely undergo similar cleavage, producing ions like m/z 91 (C₇H₇⁺) from the phenylethyl group and m/z 160 (C₁₀H₈O₂⁺) from the benzoxazole core.
- Synthetic Routes: Most analogs are synthesized via coupling reactions (e.g., HATU-mediated amidation) or cyclization of aryl acids with amino-hydroxybenzoate precursors .
Preparation Methods
Reaction with Phenylacetyl Chloride
A common approach involves reacting 2-amino-5-nitrophenol with phenylacetyl chloride (PhCH₂COCl) under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the benzoxazole ring.
Procedure :
-
Dissolve 2-amino-5-nitrophenol (1.0 equiv) in anhydrous dichloromethane.
-
Add phenylacetyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir the mixture at reflux for 12 hours.
-
Isolate the intermediate 2-(2-phenylethyl)-5-nitro-1,3-benzoxazole via filtration (yield: 65–75%).
-
Reduce the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 50°C for 6 hours (yield: 85–90%).
Key Parameters :
-
Temperature: 80–100°C for cyclocondensation.
-
Catalyst: Polyphosphoric acid (PPA) enhances reaction efficiency.
-
Purification: Column chromatography with ethyl acetate/hexane (1:3) resolves regioisomers.
Nitration Followed by Functionalization
An alternative route involves nitrating a pre-formed benzoxazole derivative and subsequently introducing the phenylethyl group.
Nitration of 2-Phenylethylbenzoxazole
-
Synthesize 2-phenylethyl-1,3-benzoxazole via cyclocondensation of o-aminophenol and phenethyl bromide using copper iodide (CuI) as a catalyst.
-
Nitrate the benzoxazole at position 5 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.
-
Reduce the nitro group with sodium dithionite (Na₂S₂O₄) in aqueous ethanol (yield: 70–80%).
Challenges :
-
Nitration regioselectivity depends on electronic effects; the phenylethyl group directs electrophiles to position 5.
-
Over-nitration can occur if reaction temperatures exceed 10°C.
Palladium-Catalyzed Cross-Coupling
Modern methods employ transition metal catalysis to introduce substituents post-cyclization.
Buchwald-Hartwig Amination
-
Prepare 5-bromo-2-phenylethyl-1,3-benzoxazole via bromination of 2-phenylethylbenzoxazole using N-bromosuccinimide (NBS).
-
Perform amination with ammonia (NH₃) and a palladium catalyst (e.g., Pd(OAc)₂) in the presence of Xantphos as a ligand.
Conditions :
-
Temperature: 100°C
-
Solvent: Toluene
-
Yield: 60–70%
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 2-Amino-5-nitrophenol | 70% | High regioselectivity | Requires nitro reduction step |
| Nitration-Functionalization | 2-Phenylethylbenzoxazole | 65% | Direct nitration control | Risk of over-nitration |
| Palladium-Catalyzed | 5-Bromo-2-phenylethylbenzoxazole | 60% | Modular substitution | High catalyst cost |
Characterization and Validation
Spectroscopic Confirmation
-
NMR : The amine proton (-NH₂) at position 5 appears as a broad singlet at δ 5.5–6.0 ppm (DMSO-d₆). Aromatic protons in the benzoxazole ring resonate between δ 7.2–8.1 ppm.
-
IR : Stretching vibrations for C=N (1620 cm⁻¹) and N-H (3400 cm⁻¹) confirm the benzoxazole and amine groups.
-
MS : The molecular ion peak [M+H]⁺ at m/z 253.28 matches the theoretical molecular weight.
Industrial-Scale Considerations
Large-scale production requires optimizing:
-
Solvent Recovery : Ethanol and dichloromethane are recycled via distillation.
-
Catalyst Reuse : Palladium catalysts are recovered using filtration membranes.
-
Process Safety : Exothermic reactions (e.g., nitration) require jacketed reactors with temperature control.
Emerging Techniques
Q & A
Basic Questions
Q. What are the key steps in synthesizing 2-(2-Phenylethyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted o-aminophenols with carbonyl precursors. Optimization includes:
- Catalysts : Raney nickel or palladium-based catalysts enhance reaction efficiency.
- Solvents : Polar aprotic solvents (e.g., EtOAc) improve solubility and yield (up to 82%) .
- Purification : Recrystallization in EtOAc or column chromatography ensures >99% purity.
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : H/C NMR (chemical shifts for NH, aromatic protons) .
- Molecular Weight : LC-MS (ESI) detects [M+H] peaks (e.g., m/z 277–337) .
- Purity : Dual-column HPLC (C4 and C18) with retention times (e.g., t = 14–22 min) ensures >99% purity .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Store as a solid in airtight containers with desiccants at room temperature.
- Avoid prolonged light exposure (use amber vials) due to benzoxazole photosensitivity .
Advanced Research Questions
Q. How does the phenylethyl substituent influence binding affinity compared to halogenated analogs?
- Methodological Answer :
- Lipophilicity : Phenylethyl enhances π-π stacking in hydrophobic pockets (e.g., kinase ATP-binding sites).
- Comparative SAR : Halogenated analogs (e.g., 3,4-dichlorophenyl in ) show higher antitumor activity due to stronger electron-withdrawing effects.
- Experimental Design :
- Use kinase inhibition assays (IC values) to compare substituent effects.
- Calculate Hammett constants (σ) to correlate electronic properties with activity .
Q. What strategies resolve discrepancies in reported biological activities of benzoxazole derivatives?
- Methodological Answer :
- Assay Standardization : Fix ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability.
- Substituent Positioning : Meta-substitutions (e.g., 3-iodophenyl in ) may sterically hinder binding vs. para-substitutions.
- Meta-Analysis : Compile IC data across studies and apply QSAR models to identify outlier trends .
Q. How can computational modeling predict pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Docking Studies : AutoDock Vina evaluates binding poses with targets (e.g., A2A adenosine receptor) .
- ADMET Prediction :
- SwissADME : Predicts logP (lipophilicity) and bioavailability (e.g., >80% intestinal absorption).
- pkCSM : Assesses hepatotoxicity (e.g., CYP450 inhibition) and cardiotoxicity risks .
Q. What in vitro models are suitable for evaluating antitumor efficacy?
- Methodological Answer :
- Cell Lines : Use HeLa (cervical cancer) or MCF-7 (breast cancer) with overexpressed kinases.
- Assays :
- MTT Assay : Measures cell viability (IC range: 0.1–100 µM).
- Flow Cytometry : Quantifies apoptosis (Annexin V/PI staining) .
Q. How do electron-donating vs. withdrawing groups affect metabolic stability?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -Cl) : Reduce CYP450-mediated oxidation, prolonging half-life (t > 4 hrs in liver microsomes).
- Electron-Donating Groups (e.g., -OCH) : Increase susceptibility to demethylation (LC-MS/MS identifies metabolites).
- Design Strategy : Balance activity and stability by introducing fluorinated substituents (e.g., -CF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
